(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound. This compound features a unique structure with a fluorine atom attached to a hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. Such compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated amine with a suitable diketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure but may differ in their substituents and biological activities.
Thiopropamine: A stimulant drug with a similar heterocyclic structure but different pharmacological properties.
Uniqueness
(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C7H11FN2O |
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Molecular Weight |
158.17 g/mol |
IUPAC Name |
(7S,8aR)-7-fluoro-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H11FN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h5-6H,1-4H2,(H,9,11)/t5-,6+/m0/s1 |
InChI Key |
UGKUUZYPAHMYEP-NTSWFWBYSA-N |
Isomeric SMILES |
C1CN2C[C@H](C[C@@H]2C(=O)N1)F |
Canonical SMILES |
C1CN2CC(CC2C(=O)N1)F |
Origin of Product |
United States |
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